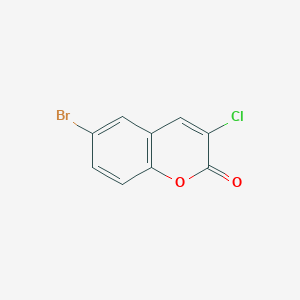

6-Bromo-3-chloro-2H-1-benzopyran-2-one

Description

Properties

CAS No. |

669767-18-4 |

|---|---|

Molecular Formula |

C9H4BrClO2 |

Molecular Weight |

259.48 g/mol |

IUPAC Name |

6-bromo-3-chlorochromen-2-one |

InChI |

InChI=1S/C9H4BrClO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H |

InChI Key |

SAYQTIISEKIDHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Bromo-3-chloro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the bromination and chlorination of coumarin derivatives. The reaction typically uses bromine and chlorine as reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the coumarin ring .

Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds, followed by selective halogenation reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

6-Bromo-3-chloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Scientific Research Applications

6-Bromo-3-chloro-2H-1-benzopyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 6-bromo-3-chloro-2H-1-benzopyran-2-one lies in its halogen substituents. Below is a comparison with structurally related coumarin derivatives:

Physicochemical Properties

- Electron-Withdrawing Effects : The bromine and chlorine atoms in this compound create a strong electron-deficient aromatic system, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, the butyryl group in 6-bromo-3-butyryl-2H-chromen-2-one introduces steric bulk and electron-withdrawing carbonyl effects, altering reactivity toward acylation or hydrolysis.

- Lipophilicity : The logP value (a measure of lipophilicity) is influenced by substituents. The dual halogens in the target compound likely result in moderate lipophilicity, whereas the benzimidazolyl group in C₁₇H₁₁BrN₂O₂ enhances solubility in polar solvents due to its nitrogen-rich structure.

Research Findings and Trends

Recent studies emphasize the role of halogenated coumarins in medicinal chemistry. For instance:

- Anticancer Potential: Brominated coumarins demonstrate topoisomerase inhibition, with substituent position critically affecting efficacy.

- Fluorescence Probes : Chlorinated coumarins are employed in bioimaging due to their tunable emission properties, though bromine’s heavier atomic mass may quench fluorescence compared to chlorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.